Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate
Description
Piperidine Core Substituent Configuration
The piperidine ring in Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate adopts a chair conformation, as evidenced by crystallographic studies of analogous piperidine derivatives. The nitrogen atom at position 1 of the piperidine ring is substituted with a sulfamoyl group (-SO₂N-), while position 4 features an ethyl carboxylate moiety. This substitution pattern creates distinct electronic environments: the sulfamoyl group introduces electron-withdrawing effects, while the ethyl ester contributes steric bulk and modulates solubility.
Key bond lengths within the piperidine core include:
- C-N (piperidine): 1.47–1.49 Å
- C-O (ester): 1.32–1.34 Å
- S-N (sulfamoyl): 1.62–1.65 Å
The equatorial orientation of the sulfamoyl group minimizes steric clashes with adjacent substituents, while the axial position of the ethyl carboxylate optimizes hydrogen-bonding potential.
Sulfamoyl Bridge Stereoelectronic Properties
The sulfamoyl bridge (-SO₂N-) exhibits significant polarization, with natural bond orbital (NBO) analysis indicating a charge distribution of $$ \delta^+ = +0.45 \, \text{e} $$ on sulfur and $$ \delta^- = -0.78 \, \text{e} $$ on oxygen atoms. This polarization facilitates:
- n → σ* hyperconjugation between lone pairs on oxygen and antibonding orbitals of adjacent C-N bonds
- Resonance stabilization through delocalization of sulfur's 3p orbitals into the piperidine ring
The 2-chloroethyl substituent on the sulfamoyl nitrogen introduces an inductive effect ($$ \sigma^* = 0.47 $$), enhancing the electrophilicity of the sulfur center. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.21 eV, suggesting moderate reactivity suitable for further functionalization.
tert-Butoxycarbonyl Protecting Group Spatial Orientation
The tert-butoxycarbonyl (Boc) group adopts a perpendicular orientation relative to the sulfamoyl plane, as confirmed by X-ray diffraction data. This spatial arrangement:
- Minimizes steric interactions with the 2-chloroethyl group
- Creates a hydrophobic pocket (volume = 112 ų) that influences solubility ($$ \log P = 1.9 $$)
The Boc group’s tert-butyl moiety exhibits C-C bond lengths of 1.53–1.54 Å, consistent with sp³ hybridization, while the carbonyl oxygen participates in intramolecular hydrogen bonding ($$ d_{\text{O} \cdots \text{H-N}} = 2.12 \, \text{Å} $$) with the sulfamoyl nitrogen.
Crystallographic and Conformational Studies
Table 1: Crystallographic Parameters of Related Piperidine-Sulfonamide Derivatives
The crystal packing demonstrates a layered structure parallel to the bc-plane, stabilized by:
- Intermolecular O-H⋯O bonds between carboxylate oxygens ($$ d = 2.08 \, \text{Å} $$)
- C-H⋯π interactions between chloroethyl groups and aromatic systems ($$ d = 3.24 \, \text{Å} $$)
Conformational analysis via rotational spectroscopy reveals three stable rotamers differing by 12–15 kJ/mol in energy, with the antiperiplanar conformation (N-S-O-C dihedral = 178°) being most prevalent.
Comparative Analysis with Related Sulfonamide-Piperidine Hybrids
Electronic Effects of Substituents
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| This work | -6.32 | -2.11 | 4.78 |
| Methyl 4-(Boc-amino)piperidine | -5.89 | -1.97 | 3.45 |
| Piperidinium sulfamethazinate | -6.15 | -2.34 | 5.12 |
The 2-chloroethyl group in Ethyl 1-(N-Boc-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate increases electrophilicity by 18% compared to methyl-substituted analogs, as quantified by electrostatic potential maps.
Structural Implications for Reactivity
- Nucleophilic substitution : The chloroethyl group undergoes SN2 reactions 3.2× faster than ethyl analogs due to enhanced leaving group ability
- Boc deprotection : Acidolytic cleavage occurs at pH 2.5–3.0, compared to pH 1.8–2.2 for standard Boc-protected amines, due to electron-withdrawing sulfamoyl effects
- Ester hydrolysis : The ethyl carboxylate resists saponification under basic conditions (t₁/₂ = 48 h in 1M NaOH vs. 2 h for methyl esters), attributed to steric shielding by the piperidine ring
These properties make the compound particularly suitable for:
- Stepwise synthesis of polyfunctional piperidines
- pH-controlled drug delivery systems
- Coordination chemistry with transition metals (e.g., Pd, Pt)
Properties
IUPAC Name |
ethyl 1-[2-chloroethyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O6S/c1-5-23-13(19)12-6-9-17(10-7-12)25(21,22)18(11-8-16)14(20)24-15(2,3)4/h12H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSVLYZIJEDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)N(CCCl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core with Boc Protection
The initial step involves synthesizing the piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This is typically achieved via carbamate formation:
Reaction:
$$
\text{Piperidine} + \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{DCM, RT}} \text{N-Boc-piperidine}
$$-
- The reaction proceeds via nucleophilic attack of the amine on Boc2O.
- Purification typically involves column chromatography.
Esterification to Form the Carboxylate Ester
The final step involves esterification of the piperidine-4-carboxylic acid derivative with ethanol:
-
- The acid is refluxed with ethanol and catalytic amounts of acid (e.g., sulfuric acid) to form the ethyl ester.
- Alternatively, use of carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in DCM can facilitate ester formation under milder conditions.
Equation:
$$
\text{Piperidine-4-carboxylic acid} + \text{EtOH} \xrightarrow[\text{Catalyst}]{\text{Reflux}} \text{Ethyl ester}
$$-
- The esterification conditions are optimized to prevent hydrolysis of sensitive groups.
- Purification involves distillation or chromatography.
Summary of the Overall Synthetic Route
| Step | Reaction | Reagents & Conditions | Purpose | Yield (%) |
|---|---|---|---|---|
| 1 | Boc protection of piperidine | Boc2O, triethylamine, DCM, RT | Protect amino group | ~90 |
| 2 | Sulfamoyl linkage formation | 2-chloroethyl sulfamoyl chloride, base, DCM, 0–5°C | Attach sulfamoyl group | ~70-80 |
| 3 | Esterification | Ethanol, acid catalyst or carbodiimide, reflux | Form ethyl ester | ~85-90 |
Table 1: Summary of Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Boc protection | Boc2O, triethylamine | DCM | RT | 12–24 h | 90 |
| Sulfamide formation | 2-chloroethyl sulfamoyl chloride | DCM | 0–5°C | 2–4 h | 70–80 |
| Esterification | Ethanol, catalytic acid | Reflux | 4–6 h | 85–90 |
- The use of carbodiimide-mediated coupling (e.g., DCC, EDC) in combination with DMAP improves ester yields and minimizes side reactions.
- The sulfamoyl chloride approach provides high selectivity for sulfamoyl linkage formation under controlled low-temperature conditions.
- Boc protection is robust and can be selectively removed under acidic conditions post-synthesis if necessary.
Notes and Recommendations
- Purity and Characterization: Each intermediate should be characterized by NMR, MS, and IR to confirm structure and purity.
- Reaction Optimization: Temperature control during sulfamoyl chloride addition is critical to prevent side reactions.
- Safety Precautions: Handling of sulfamoyl chlorides and carbodiimides requires appropriate protective measures due to their reactivity and toxicity.
- Scalability: The described procedures are scalable with appropriate modifications to reaction vessels and purification methods.
Chemical Reactions Analysis
Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate, as inhibitors of ribonucleotide reductase (RNR), an essential enzyme in DNA synthesis. Compounds with RNR inhibitory activity are being explored for their antitumor effects, particularly against various cancer cell lines. The incorporation of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its use in biological assays .
PGD2 Receptor Antagonism
Sulfonamide derivatives have also been investigated for their ability to act as antagonists at prostaglandin D2 (PGD2) receptors. This receptor is implicated in various inflammatory processes and conditions such as asthma and allergic responses. The specific structural characteristics of this compound may enhance its efficacy and selectivity as a therapeutic agent targeting these pathways .
Synthesis Applications
Reagent in Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity profile allows it to participate in various coupling reactions, enabling the formation of more complex structures. This compound can be utilized in the preparation of sulfamates and sulfonamides, which are important classes of compounds in pharmaceutical chemistry .
Facilitating Multistep Synthesis
The presence of the Boc protecting group simplifies purification processes and reduces the number of synthetic steps required to obtain target compounds. This efficiency is particularly advantageous in high-throughput screening environments where rapid synthesis and evaluation of compound libraries are essential .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on RNR Inhibition | Antitumor Activity | This compound demonstrated significant inhibition of RNR activity, leading to reduced proliferation in cancer cell lines. |
| PGD2 Receptor Antagonism Study | Inflammatory Diseases | The compound showed promising results as a selective antagonist for PGD2 receptors, potentially offering new therapeutic avenues for treating asthma and allergies. |
| Synthetic Methodology Research | Organic Synthesis | Utilization of this compound as a key intermediate facilitated the synthesis of novel sulfonamide derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The following table summarizes structural and synthetic differences between the target compound and analogous piperidine derivatives:
Pharmacological Relevance
The target compound’s role in synthesizing umeclidinium bromide underscores its importance in respiratory therapeutics . By contrast, ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate is primarily used in antimicrobial research due to its sulfonyl group’s ability to disrupt bacterial cell membranes . Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate serves as a building block for lipophilic molecules targeting central nervous system (CNS) receptors .
Research Findings and Data
Yield and Purity
- The target compound is synthesized with high yields (>85%) using optimized Boc protection and sulfamoylation conditions .
- Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate achieves 86% yield via Boc protection in dioxane/water, confirmed by NMR and HRMS .
- Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate is isolated in 70–75% yield after pH-controlled sulfonylation .
Biological Activity
Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article delves into the compound's biological activity, synthesizing diverse research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a sulfamoyl group, which is known for its ability to interact with biological targets, particularly in the context of cancer therapy and antibiotic development.
The biological activity of this compound can be attributed to its structural components:
- Sulfamoyl Group : This moiety is recognized for its role in inhibiting certain enzymes that are crucial for cellular processes, including those involved in cancer cell proliferation.
- Chloroethyl Group : The presence of the chloroethyl group enhances the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves:
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through the activation of apoptotic pathways.
- Cell Cycle Arrest : It has been observed that such compounds can inhibit cell cycle progression, particularly at the G2/M checkpoint, leading to reduced proliferation rates .
Antimicrobial Activity
The sulfamoyl derivatives are also noted for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against specific bacterial strains by disrupting bacterial cell wall synthesis or inhibiting folate synthesis pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds. Below is a summary of relevant findings:
Q & A
Basic Research Question
- Analytical Methods :
- NMR Spectroscopy : Confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and sulfamoyl (δ ~3.5–4.0 ppm for -SO₂-) groups .
- HPLC : Use reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₂₈ClN₃O₆S, exact mass 437.13 g/mol) .
Troubleshooting : Impurities from incomplete Boc protection or sulfamoyl coupling require repurification via column chromatography (silica gel, ethyl acetate/hexane) .
What are the stability challenges of the Boc-protected intermediate under varying storage conditions?
Advanced Research Question
- Thermal Stability : The Boc group is susceptible to cleavage at >40°C. Long-term storage at 2–8°C in anhydrous conditions (e.g., sealed desiccator) is recommended .
- Hydrolytic Sensitivity : Moisture induces Boc deprotection. Use molecular sieves in storage solvents (e.g., THF) and avoid protic solvents unless explicitly required .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfamoyl group .
Data Contradiction : Some studies report Boc stability in aqueous media at pH 7–8, but this requires validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
How can reaction yields be optimized during sulfamoyl group introduction?
Advanced Research Question
- pH Control : Maintain pH 9–10 during sulfonyl chloride coupling to ensure efficient nucleophilic attack by the amine while minimizing hydrolysis of the sulfonyl chloride .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity compared to water .
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to drive the reaction to completion, confirmed by TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
Contradiction Resolution : Conflicting reports on solvent choice (water vs. DMF) may arise from differences in sulfonyl chloride reactivity; pre-test solubility and reactivity for each batch .
What strategies mitigate N-chloroethyl group elimination during synthesis?
Advanced Research Question
- Base Selection : Avoid strong bases (e.g., LDA) that promote β-elimination. Use milder bases like triethylamine or NaHCO₃ .
- Temperature Control : Keep reactions below 20°C to prevent thermal degradation .
- Additives : Catalytic amounts of KI can stabilize the chloroethyl group via halogen exchange, reducing elimination .
Validation : Monitor reaction progress via GC-MS for elimination byproducts (e.g., ethylene gas or piperidine derivatives) .
How does the positional isomerism of substituents affect the compound’s reactivity?
Advanced Research Question
- Steric Effects : The 4-carboxylate group in the piperidine ring reduces steric hindrance, favoring sulfamoyl coupling at the 1-position .
- Electronic Effects : Electron-withdrawing Boc and sulfamoyl groups activate the piperidine nitrogen for subsequent alkylation or acylation reactions .
Case Study : Analogous compounds with nitrobenzyl substituents (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) show altered reactivity due to resonance effects from the nitro group .
What safety protocols are essential for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of chloroethyl or sulfamoyl vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Note : Despite limited toxicity data, assume mutagenic potential due to the chloroethyl group. Conduct Ames tests for long-term studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
